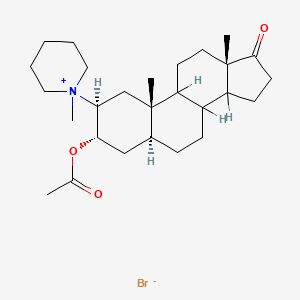![molecular formula C10H8N4 B14704378 6-Methyl[1,2,4]triazolo[3,4-a]phthalazine CAS No. 21517-03-3](/img/structure/B14704378.png)
6-Methyl[1,2,4]triazolo[3,4-a]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a phthalazine ring, with a methyl group attached to the triazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazole with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Methyl[1,2,4]triazolo[3,4-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
- 6-Chloro-3-methyl[1,2,4]triazolo[3,4-a]phthalazine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[4,3-a]pyrazine
Comparison: 6-Methyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of a chlorine atom in 6-Chloro-3-methyl[1,2,4]triazolo[3,4-a]phthalazine may alter its electronic properties and reactivity .
Propiedades
Número CAS |
21517-03-3 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
6-methyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H8N4/c1-7-8-4-2-3-5-9(8)10-12-11-6-14(10)13-7/h2-6H,1H3 |
Clave InChI |
MMXMVIUUKDBIEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=NN=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)








